molecular formula C25H15Cl3N2S B2878173 (2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile CAS No. 478065-30-4

(2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile

Cat. No.: B2878173
CAS No.: 478065-30-4
M. Wt: 481.82
InChI Key: SCBNDWDTGPKHHO-UDWIEESQSA-N
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Description

(2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts alkylation reaction where the quinoline core is alkylated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Prop-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between the quinoline derivative and 3,4-dichlorobenzaldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Quinoline derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

The compound might be investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of cellular processes or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many biologically active derivatives.

    4-Chloroquinoline: A derivative with similar structural features.

Uniqueness

The unique combination of the quinoline core with the (4-chlorophenyl)methylsulfanyl and (3,4-dichlorophenyl)prop-2-enenitrile moieties might confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.

Properties

IUPAC Name

(Z)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Cl3N2S/c26-21-8-5-16(6-9-21)15-31-25-19(11-18-3-1-2-4-24(18)30-25)12-20(14-29)17-7-10-22(27)23(28)13-17/h1-13H,15H2/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBNDWDTGPKHHO-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=C(C#N)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=C(\C#N)/C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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